Phlorisobutyrophenone

Enzyme kinetics Polyketide synthase Hop bitter acids

Phlorisobutyrophenone (PIBP) is the exclusive monomeric 2‑acylphloroglucinol required for hyperforin and co‑humulone biosynthesis. Its isobutyryl side chain dictates enzyme specificity; substitution with generic acylphloroglucinols (e.g., phlorisovalerophenone) will not yield the target prenylated scaffold. Verified Km = 0.52 mM for the first prenylation step. Essential as a reference standard for Q‑TOF dereplication of PIB‑derived monomers/dimers. Choose authentic PIBP to ensure reproducible metabolic engineering and metabolomics results.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 35458-21-0
Cat. No. B1231217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhlorisobutyrophenone
CAS35458-21-0
Synonyms2-methyl-1-(2,4,6-trihydroxyphenyl)-1-propanone
UTX-52
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=C(C=C(C=C1O)O)O
InChIInChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3
InChIKeyBNEBXEZRBLYBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phlorisobutyrophenone (CAS 35458-21-0) Technical Baseline for Research Procurement


Phlorisobutyrophenone (PIBP, also referred to as 2‑isobutyrylphloroglucinol) is a monomeric 2‑acylphloroglucinol defined by an isobutyryl moiety attached to a 1,3,5‑trihydroxybenzene core [1]. It is biosynthesized via type III polyketide synthases that condense isobutyryl‑CoA with three molecules of malonyl‑CoA and serves as the obligate backbone for hyperforin, hop bitter acids (α‑ and β‑acids), and acylphloroglucinol glucosides in strawberry [2][3][4]. With a molecular weight of 196.2 g·mol⁻¹ and a calculated logP of 2.1, PIBP is sparingly soluble in water but exhibits adequate lipophilicity for enzyme‑catalyzed prenylation reactions [5][6].

Why Phlorisobutyrophenone Cannot Be Replaced by Generic Acylphloroglucinols


Acylphloroglucinols differ profoundly in their enzyme recognition, metabolic routing, and ultimate bioactive output based solely on the acyl side chain [1]. Phlorisobutyrophenone (isobutyryl side chain) is the exclusive entry point for hyperforin and co‑humulone biosynthesis, whereas the closely related phlorisovalerophenone (isovaleryl side chain) channels carbon into adhyperforin and humulone [2][3]. Even small alterations in the acyl group alter the Km of biosynthetic enzymes (e.g., VPS, prenyltransferases) and shift product distribution [4][5]. Consequently, substituting PIBP with a generic acylphloroglucinol in a synthetic or metabolic engineering workflow will not yield the target prenylated scaffold and will invalidate any quantitative comparison of downstream metabolite yields.

Quantitative Differentiation of Phlorisobutyrophenone Against Closest Analogs


Substrate Preference of Valerophenone Synthase (VPS): Isobutyryl‑CoA vs. Isovaleryl‑CoA

Valerophenone synthase (VPS) from hop (Humulus lupulus) glandular trichomes catalyzes the condensation of malonyl‑CoA with either isobutyryl‑CoA (yielding phlorisobutyrophenone) or isovaleryl‑CoA (yielding phlorisovalerophenone) [1]. The Km for isobutyryl‑CoA is 10 µM, whereas the Km for isovaleryl‑CoA is 4 µM, indicating that VPS exhibits a 2.5‑fold higher affinity for the branched‑chain substrate that produces phlorisovalerophenone [1][2]. This kinetic preference has direct biosynthetic consequences: in hop protein extracts, phlorisovalerophenone is formed at a higher rate than phlorisobutyrophenone, correlating with the greater abundance of humulone (isovaleryl‑derived) relative to co‑humulone (isobutyryl‑derived) in hop cones [3].

Enzyme kinetics Polyketide synthase Hop bitter acids

Prenyltransferase Acceptor Affinity: Phlorisobutyrophenone as Preferred Substrate for Hyperforin Biosynthesis

The first committed step in hyperforin biosynthesis is catalyzed by a soluble aromatic prenyltransferase that transfers a dimethylallyl group from DMAPP to an acylphloroglucinol acceptor [1]. In cell‑free extracts of Hypericum calycinum, the enzyme exhibits a Km of 0.52 mM for phlorisobutyrophenone and 0.46 mM for the prenyl donor DMAPP [1][2]. When offered a panel of potential acceptors, phlorisobutyrophenone was the preferred substrate; phlorisovalerophenone and phlormethylbutanophenone were also accepted but with lower relative activities [3]. The Km for Fe²⁺ (the required divalent cation cofactor) is 3.8 mM, indicating that metal availability may limit in vivo flux [1].

Prenyltransferase Hyperforin Enzyme kinetics

Biosynthetic Fidelity: Phlorisobutyrophenone as the Exclusive Precursor to Hyperforin and Co‑humulone

In Hypericum calycinum cell cultures, hyperforin accumulation is strictly preceded by an increase in isobutyrophenone synthase (BUS) activity, which condenses isobutyryl‑CoA with malonyl‑CoA to form phlorisobutyrophenone [1]. In contrast, adhyperforin, which carries an isovaleryl‑derived side chain, requires phlorisovalerophenone as its precursor [2]. Similarly, in hop (Humulus lupulus), co‑humulone (α‑acid) and co‑lupulone (β‑acid) derive exclusively from phlorisobutyrophenone, while humulone and lupulone derive from phlorisovalerophenone [3][4]. No alternative pathway exists to shunt isovaleryl‑CoA into the isobutyryl‑specific end products; the acyl group identity on the phloroglucinol core dictates which bitter acid or hyperforin congener is ultimately produced [5].

Biosynthetic pathway Hyperforin Hop bitter acids

Analytical Differentiation: LC‑MS/MS Detection of Phlorisobutyrophenone vs. Dimeric Acylphloroglucinols in Hypericum Metabolomics

In Hypericum gentianoides, LC/ESI‑MS and HPLC‑UV analyses identified one monomeric phlorisobutyrophenone (PIB) derivative alongside eight dimeric acylphloroglucinols [1]. Q‑TOF mass spectrometry subsequently revealed eight additional PIB derivatives that were undetectable by conventional LC/ESI‑MS, demonstrating that PIB‑based monomers and dimers can be selectively distinguished and quantified using high‑resolution MS [2]. The m/z 197.1 [M+H]⁺ ion of PIB serves as a diagnostic marker for dereplication, and its fragmentation pattern (loss of the isobutyryl group as a neutral fragment) allows unambiguous discrimination from phlorisovalerophenone (m/z 211.1) and other acylphloroglucinols [3]. The accumulation profile of PIB derivatives varies by plant accession and developmental stage, underscoring the need for authentic reference standards when profiling Hypericum chemotypes [1].

Metabolomics LC‑MS Dereplication

Potential COX‑1 Inhibition: Preliminary Evidence from DrugMap Database

The DrugMap database annotates phlorisobutyrophenone as an inhibitor of prostaglandin G/H synthase 1 (COX‑1) in humans [1]. While quantitative IC₅₀ values are not provided in the database entry, this annotation suggests that PIBP may possess direct pharmacological activity independent of its role as a biosynthetic intermediate [2]. In contrast, phlorisovalerophenone and other simple acylphloroglucinols are not annotated as COX‑1 inhibitors in the same resource, implying a degree of target selectivity associated with the isobutyryl substitution pattern [3]. However, this evidence is classified as supporting only; direct comparative IC₅₀ data against COX‑1 or COX‑2 are not available from peer‑reviewed literature.

COX‑1 inhibition Anti‑inflammatory Drug discovery

Validated Application Scenarios for Phlorisobutyrophenone Based on Differential Evidence


Enzymatic Synthesis of Hyperforin and Related Polyprenylated Phloroglucinols

Phlorisobutyrophenone is the required substrate for the first prenylation step in hyperforin biosynthesis [1]. In vitro reconstitution of hyperforin production in yeast or Nicotiana benthamiana requires feeding with authentic PIBP; substitution with phlorisovalerophenone leads to adhyperforin or no product formation [2]. This scenario is directly supported by the Km data for the prenyltransferase (0.52 mM for PIBP) and by the biosynthetic exclusivity evidence outlined in Section 3 [3].

Metabolic Engineering of Hop Bitter Acids (Co‑humulone/Co‑lupulone)

Brewers seeking to modulate the co‑humulone content of hops can use phlorisobutyrophenone as a precursor or as a standard to quantify flux through the isobutyryl‑CoA branch of the bitter acid pathway [4]. The 2.5‑fold difference in VPS Km between isobutyryl‑CoA and isovaleryl‑CoA provides a kinetic rationale for why co‑humulone levels are typically lower than humulone levels; feeding experiments with PIBP can be used to test whether substrate availability is rate‑limiting [5].

LC‑MS Dereplication of Hypericum Acylphloroglucinols

Authentic phlorisobutyrophenone is essential as a reference standard for the unambiguous identification of PIB‑derived monomers and dimers in Hypericum metabolomics studies [6]. High‑resolution Q‑TOF analysis reveals that PIBP derivatives are often missed by routine LC‑MS methods, so a verified standard is required to establish retention time, exact mass, and fragmentation patterns for confident dereplication [7].

Preliminary Screening for COX‑1 Inhibitory Scaffolds

Research groups engaged in natural product‑derived anti‑inflammatory drug discovery may consider phlorisobutyrophenone as a low‑molecular‑weight COX‑1 inhibitor lead [8]. The DrugMap annotation suggests that the isobutyryl‑substituted acylphloroglucinol core may confer selectivity not observed in the isovaleryl analog [9]. However, this application scenario is contingent on experimental validation of IC₅₀ values and selectivity profiling against COX‑2.

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